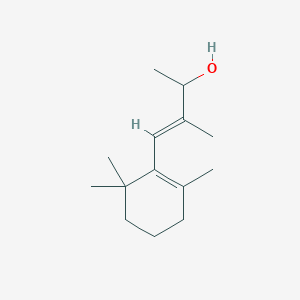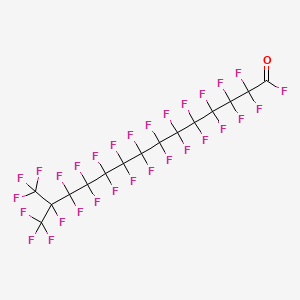
Tetradecanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-hexacosafluoro-13-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-hexacosafluoro-13-(trifluoromethyl)- is a highly fluorinated organic compound It is known for its unique chemical structure, which includes multiple fluorine atoms, making it a perfluorinated compound
Métodos De Preparación
The synthesis of Tetradecanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-hexacosafluoro-13-(trifluoromethyl)- typically involves the fluorination of tetradecanoic acid derivatives. One common method is the electrochemical fluorination (ECF) process, where the compound is subjected to electrolysis in the presence of hydrogen fluoride.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Hydrolysis: In the presence of water, it can undergo hydrolysis to form corresponding acids and alcohols.
Common reagents used in these reactions include strong bases, acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Tetradecanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-hexacosafluoro-13-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, especially in understanding the effects of fluorinated molecules on biological membranes.
Mecanismo De Acción
The mechanism of action of Tetradecanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-hexacosafluoro-13-(trifluoromethyl)- involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the compound’s binding affinity and specificity towards various biological molecules. The pathways involved often include alterations in membrane permeability and enzyme activity .
Comparación Con Compuestos Similares
Compared to other perfluorinated compounds, Tetradecanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-hexacosafluoro-13-(trifluoromethyl)- is unique due to its specific structure and the presence of a trifluoromethyl group. Similar compounds include:
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Used in surface functionalization and nanomaterial synthesis.
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane: Utilized in the preparation of hybrid fluorous monolithic columns.
These compounds share some chemical properties but differ in their specific applications and structural features.
Propiedades
Número CAS |
68025-62-7 |
|---|---|
Fórmula molecular |
C15F30O |
Peso molecular |
766.11 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-hexacosafluoro-13-(trifluoromethyl)tetradecanoyl fluoride |
InChI |
InChI=1S/C15F30O/c16-1(46)2(17,18)4(20,21)6(24,25)8(28,29)10(32,33)12(36,37)13(38,39)11(34,35)9(30,31)7(26,27)5(22,23)3(19,14(40,41)42)15(43,44)45 |
Clave InChI |
ULTHBMBLJPAOJW-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol](/img/structure/B13818333.png)



![1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid](/img/structure/B13818346.png)
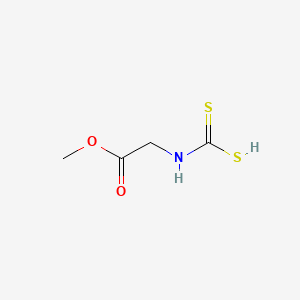

![Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-](/img/structure/B13818367.png)
![1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI)](/img/structure/B13818376.png)
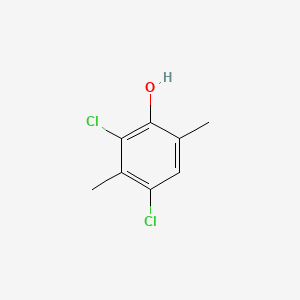
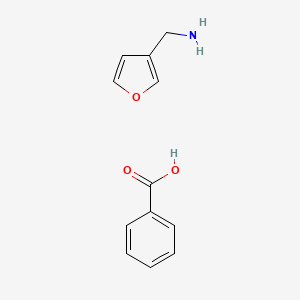
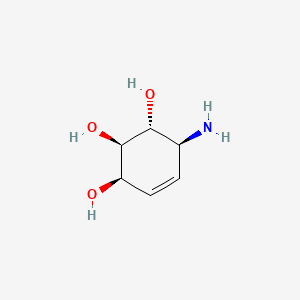
![N-[(Piperazin-1-yl)methyl]acetamide](/img/structure/B13818400.png)
